![molecular formula C10H27P3Sn B14144252 [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) CAS No. 89129-49-7](/img/structure/B14144252.png)
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) is a chemical compound that falls under the category of organophosphorus compounds It is characterized by the presence of a stannanetriyl group bonded to three methylene groups, each of which is further bonded to a dimethylphosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods
Industrial production methods for [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) are not well-documented in the literature. the general principles of organophosphorus compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely to be applicable.
化学反応の分析
Types of Reactions
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
科学的研究の応用
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates involved .
類似化合物との比較
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can be compared to other similar organophosphorus compounds, such as:
Tertiary phosphines: These compounds also contain phosphorus atoms bonded to carbon atoms and are widely used in catalysis and coordination chemistry.
Phosphine oxides: These are oxidized derivatives of phosphines and have different reactivity and applications.
Phosphine sulfides: These compounds contain sulfur atoms bonded to phosphorus and are used in various chemical processes.
The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) lies in its specific structural arrangement and the presence of the stannanetriyl group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
89129-49-7 |
|---|---|
分子式 |
C10H27P3Sn |
分子量 |
358.95 g/mol |
IUPAC名 |
[bis(dimethylphosphanylmethyl)-methylstannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/3C3H8P.CH3.Sn/c3*1-4(2)3;;/h3*1H2,2-3H3;1H3; |
InChIキー |
OKELQWGOQTXASB-UHFFFAOYSA-N |
正規SMILES |
CP(C)C[Sn](C)(CP(C)C)CP(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

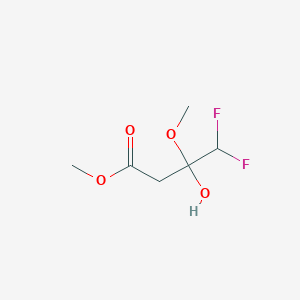
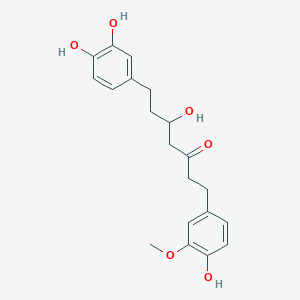

![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
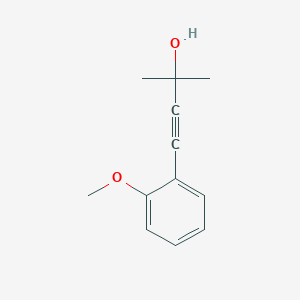

![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
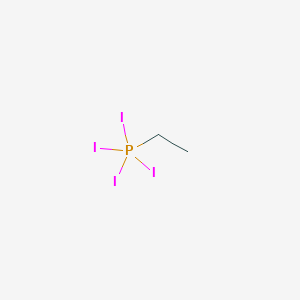
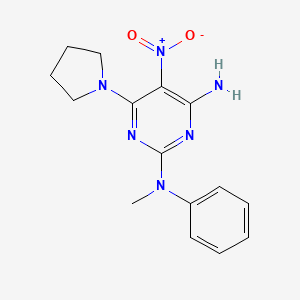
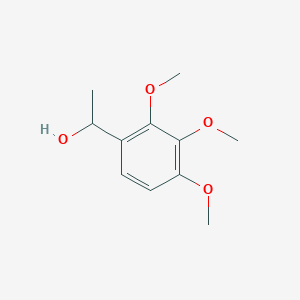
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
